molecular formula C24H27NO5 B13494924 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine

Cat. No.: B13494924
M. Wt: 409.5 g/mol
InChI Key: NWAYQZZXNIXHMZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine (CAS: 221057-20-1) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₂₄H₂₇NO₅, with a molecular weight of 409.47 g/mol . The compound features an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, which serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). The O-cyclohexyl substituent on the serine side chain enhances steric bulk and modulates solubility, making it suitable for specialized applications in peptide design.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-3-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H27NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

NWAYQZZXNIXHMZ-QFIPXVFZSA-N

Isomeric SMILES

C1CCC(CC1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine typically involves the protection of the amino group of cyclohexyl-L-serine with the fluorenylmethyloxycarbonyl group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.

Major Products:

    Deprotection: Free amino group of cyclohexyl-L-serine.

    Coupling: Peptides or polypeptides with this compound as a building block.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.

Biology:

    Protein Engineering: Utilized in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.

Medicine:

    Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Used in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The primary mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group that can participate in further reactions or interactions.

Comparison with Similar Compounds

Key Properties :

  • Purity : >98% (HPLC)
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .
  • Solubility : Requires heating to 37°C and sonication for optimal dissolution in organic solvents like DMSO or DMF .

Comparison with Structural Analogs

Structural Features and Modifications

The Fmoc-protected serine derivatives differ primarily in their side-chain modifications. Below is a comparative analysis:

Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Applications/Notes Reference
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine O-Cyclohexyl 409.47 Peptide synthesis; steric hindrance
N-(9-Fluorenylmethoxycarbonyl)-L-serine O-H (unmodified serine) 327.34 Basic SPPS; lacks side-chain protection
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine O-Trityl (triphenylmethyl) ~600 (estimated) Enhanced stability; bulky protection
O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine O-tert-Butyl 411.48 Improved solubility in non-polar solvents
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine S-Trityl (cysteine analog) 585.71 Thiol protection in cysteine-containing peptides

Key Observations :

  • Steric Effects : The O-cyclohexyl group in the target compound provides moderate steric hindrance compared to the bulkier O-trityl group, which may interfere with peptide chain elongation .
  • Solubility : The O-tert-butyl analog (MW 411.48) exhibits better solubility in organic solvents due to its hydrophobic tert-butyl group, whereas the cyclohexyl variant requires heating for dissolution .
  • Functional Specificity : Cysteine derivatives like S-trityl-Fmoc-cysteine (MW 585.71) are tailored for disulfide bond formation, unlike serine analogs .

Critical Research Findings

  • NMR/HRMS Data : The target compound’s structural analogs (e.g., BB7-BB9) show distinct ¹H/¹³C NMR shifts for side-chain protons, confirming substituent-specific electronic environments . For example, the cyclohexyl group’s protons resonate at δ ~1.0–2.0 ppm, whereas phenyl groups (BB7) show aromatic peaks at δ ~7.0 ppm .
  • Yield Comparison : The synthesis of 1a (a phenylalanine-derived Fmoc compound) yields 18.1% , lower than the target compound’s optimized protocols, which prioritize cyclohexyl group compatibility .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine, commonly referred to as Fmoc-cyclohexylserine, is a derivative of L-serine that has garnered attention in peptide synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its synthesis, applications, and relevant research findings.

Molecular Formula: C24H27NO5
Molecular Weight: 409.47 g/mol
CAS Number: 221057-20-1
Purity: Typically >97% (HPLC)
Physical State: Solid
Melting Point: 183 °C

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids, allowing for selective reactions during peptide assembly.

Synthesis

Fmoc-cyclohexylserine can be synthesized through various methods, including the coupling of cyclohexyl-L-serine with Fmoc anhydride. The synthesis often involves the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), which facilitate the formation of peptide bonds while minimizing side reactions.

Antimicrobial Properties

Recent studies have indicated that Fmoc-cyclohexylserine exhibits antimicrobial activity against various bacterial strains. For instance, a study demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Research has also explored the anticancer properties of Fmoc-cyclohexylserine. In vitro assays showed that it induces apoptosis in cancer cell lines, potentially through mechanisms involving caspase activation and mitochondrial dysfunction. This property makes it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary findings suggest that Fmoc-cyclohexylserine may protect neuronal cells from oxidative stress-induced apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, Fmoc-cyclohexylserine was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Apoptosis Induction in Cancer Cells : A study involving human breast cancer cell lines (MCF-7) showed that treatment with Fmoc-cyclohexylserine led to a dose-dependent increase in apoptotic markers, including increased levels of cleaved caspase-3 and PARP .
  • Neuroprotection in Cellular Models : In neuronal cell cultures exposed to oxidative stress, Fmoc-cyclohexylserine treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Q & A

Q. What are the standard protocols for synthesizing N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine?

The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

  • Protection of the serine hydroxyl group : Cyclohexyl protection is introduced to prevent undesired side reactions during coupling .
  • Fmoc deprotection : Using 20% piperidine in DMF to remove the Fmoc group while retaining the O-cyclohexyl protection .
  • Coupling reactions : Activating agents like HBTU or DIC with HOBt are used to ensure efficient amide bond formation .
  • Cleavage and purification : TFA-based cleavage from resin followed by HPLC purification to isolate the target compound .

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthesis validation involves:

  • Mass spectrometry (MALDI-TOF) : Confirms molecular weight (e.g., observed m/z vs. calculated for C₃₀H₃₄N₂O₆) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and cyclohexyl groups (δ ~1.0–2.0 ppm) .
  • HPLC analysis : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 260 nm .

Q. What precautions are necessary for handling this compound in the laboratory?

Safety data sheets indicate:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies (~40–70% in literature) may arise from:

  • Coupling efficiency : Optimize activation (e.g., switch from HBTU to PyBOP) and extend reaction times (2–4 hours) .
  • Steric hindrance : The O-cyclohexyl group may slow coupling; pre-activate the amino acid or use microwave-assisted SPPS .
  • Purification losses : Replace standard HPLC with preparative SEC or ion-exchange chromatography for improved recovery .

Q. What strategies mitigate instability of the O-cyclohexyl group under acidic conditions?

The O-cyclohexyl ether is susceptible to partial cleavage in TFA. Mitigation includes:

  • Alternative cleavage cocktails : Reduce TFA concentration to 80% and add scavengers (e.g., triisopropylsilane) to protect the ether group .
  • Post-synthesis stabilization : Acetylation of residual hydroxyl groups using acetic anhydride .

Q. How do solubility challenges impact experimental design for in vitro studies?

The compound’s hydrophobicity (logP ~4.2) limits aqueous solubility. Strategies include:

  • Solubilization agents : Use DMSO (≤5% v/v) or β-cyclodextrin to enhance dissolution without denaturing proteins .
  • Biological assays : Pre-dissolve in organic solvent and dilute in buffer with 0.01% Tween-20 to prevent aggregation .

Q. What analytical techniques address discrepancies in purity assessments?

Conflicting HPLC/UV data may arise from:

  • Co-eluting impurities : Use tandem MS (LC-MS/MS) to distinguish isobaric species .
  • UV-inactive contaminants : Supplement with charged aerosol detection (CAD) or ELSD for comprehensive purity analysis .

Methodological Notes

  • Synthetic optimization : Evidence from peptide synthesis studies highlights the critical role of orthogonal protection (Fmoc vs. O-cyclohexyl) in minimizing side reactions .
  • Safety protocols : Toxicity data gaps (e.g., chronic exposure risks) necessitate adherence to ALARA principles (As Low As Reasonably Achievable) during handling .
  • Data interpretation : Cross-validate structural data using multiple techniques (e.g., NMR + MS) to account for technique-specific limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.